2-hydroxy-5-(2,2,2-trifluoroethyl)benzaldehyde
Description
Contextualization within Fluorinated Benzaldehydes and Salicylaldehydes
The compound is best understood by first examining the chemical families to which it belongs: fluorinated benzaldehydes and salicylaldehydes. Each class contributes unique characteristics that define the utility of 2-hydroxy-5-(2,2,2-trifluoroethyl)benzaldehyde.
The C-F bond is stronger than a C-H bond, which can lead to enhanced metabolic stability in drug candidates by blocking sites that are otherwise susceptible to metabolic attack. bohrium.comtandfonline.com The strong electron-withdrawing nature of fluorine can also alter the acidity or basicity (pKa) of nearby functional groups, which can in turn influence pharmacokinetic properties like membrane permeation and bioavailability. bohrium.comtandfonline.comchemxyne.com The selective placement of fluorine can improve a molecule's binding affinity to target proteins, a critical factor in drug design. tandfonline.comnih.gov Consequently, many modern pharmaceuticals contain fluorine to enhance their efficacy and metabolic profiles. bohrium.com
Benzaldehyde (B42025) and its derivatives are fundamental building blocks in organic synthesis. The aldehyde group is highly versatile, participating in a wide range of chemical reactions to form new carbon-carbon and carbon-heteroatom bonds. Salicylaldehyde (B1680747) (2-hydroxybenzaldehyde), in particular, is a valuable precursor in the synthesis of many complex organic compounds. scienceinfo.comhkasme.org
The dual functionality of a hydroxyl group and an aldehyde group in close proximity allows for the construction of various heterocyclic systems. Salicylaldehydes are key starting materials for producing coumarins, which have antimicrobial properties, and for synthesizing a variety of chelating agents capable of binding metal ions. scienceinfo.comhkasme.orgwikipedia.org This scaffold is also used in the fragrance industry and as an intermediate for pharmaceuticals and agrochemicals. printtechhealthcare.commicrochem.fr The inherent reactivity of the salicylaldehyde framework makes it a frequent choice for chemists building complex molecular architectures. scienceinfo.com
Position as a Key Intermediate and Building Block
Combining the property-enhancing effects of fluorine with the synthetic versatility of a salicylaldehyde scaffold positions this compound as a potent chemical intermediate.
The aldehyde and hydroxyl groups on the molecule serve as reactive handles for further chemical modification. The aldehyde can undergo reactions such as condensation, oxidation, reduction, and nucleophilic addition, while the phenolic hydroxyl group can be etherified or esterified. This dual reactivity allows the compound to serve as a cornerstone in the multi-step synthesis of more complex molecules.
The presence of the trifluoroethyl group is particularly significant. Incorporating this moiety into a larger molecule can impart the benefits of fluorination, such as increased metabolic stability and altered electronic properties. nbinno.com For instance, reacting the aldehyde with an amine would produce a Schiff base, a common intermediate that retains the trifluoroethyl group. Such intermediates are valuable in the development of therapeutic agents, where the trifluoroethyl group can enhance the final product's efficacy and pharmacokinetic profile. nbinno.com The synthesis of (2,2,2-trifluoroethyl)arenes through methods like the denitrogenative hydrotrifluoromethylation of benzaldehyde hydrazones highlights the recognized value of this specific substituent in creating advanced molecular structures. researchgate.net
Beyond pharmaceuticals and agrochemicals, fluorinated compounds are finding increasing use in the field of material science. The unique properties conferred by fluorine can be harnessed to create materials with enhanced performance characteristics. Trifluoromethylated benzaldehydes, a closely related class of compounds, can be incorporated into polymers to create advanced materials with improved thermal stability, chemical resistance, and distinct optical properties. nbinno.com
Structure
3D Structure
Properties
CAS No. |
2648941-79-9 |
|---|---|
Molecular Formula |
C9H7F3O2 |
Molecular Weight |
204.15 g/mol |
IUPAC Name |
2-hydroxy-5-(2,2,2-trifluoroethyl)benzaldehyde |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)4-6-1-2-8(14)7(3-6)5-13/h1-3,5,14H,4H2 |
InChI Key |
ZGKHNXOSDAPNHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(F)(F)F)C=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Hydroxy 5 2,2,2 Trifluoroethyl Benzaldehyde
Strategies for Incorporating the 2,2,2-Trifluoroethyl Moiety
The introduction of the trifluoroethyl group is a critical step in the synthesis. This can be approached through direct fluoroalkylation of an aromatic ring or by using a precursor that is subsequently transformed into the desired group.
Direct C-H trifluoroethylation of aromatic compounds is a challenging transformation in organic synthesis. While methods for direct trifluoromethylation of phenols have been developed, such as visible-light-promoted reactions using CF3I, analogous direct C-H trifluoroethylation methods are less common and often require specific directing groups or pre-functionalized substrates. chemistryviews.org
For a substrate like phenol (B47542) or benzaldehyde (B42025), achieving regioselective C-H trifluoroethylation at the desired position without competing side reactions is a significant hurdle. Research in this area is ongoing, but currently, this approach is less established for the synthesis of molecules like 2-hydroxy-5-(2,2,2-trifluoroethyl)benzaldehyde compared to precursor-based methods.
A more common and often more controllable strategy involves the use of a precursor functional group that can be converted into the 2,2,2-trifluoroethyl moiety. One notable method involves the denitrogenative hydrotrifluoromethylation of benzaldehyde hydrazones. This process allows for the conversion of an aldehyde group into a trifluoroethyl group. researchgate.net
Reacting the hydrazone of an arylaldehyde with Togni's CF3-benziodoxolone reagent can produce (2,2,2-trifluoroethyl)arenes. researchgate.net This reaction is advantageous as it is transition-metal-free and tolerant of various functional groups. researchgate.net In the context of synthesizing the target molecule, this would likely involve starting with a suitably protected 4-hydroxybenzaldehyde, converting it to the corresponding (2,2,2-trifluoroethyl)phenol derivative, and then introducing the second hydroxyl group ortho to the aldehyde.
| Reaction | Precursor | Reagents | Product | Key Features |
| Denitrogenative Hydrotrifluoromethylation | Aryl aldehyde hydrazone | Togni's reagent, KOH, CsF | (2,2,2-Trifluoroethyl)arene | Transition-metal-free; good functional group tolerance. researchgate.net |
Functionalization of the Benzaldehyde Core
The synthesis requires the presence of both an aldehyde and a hydroxyl group in an ortho relationship on the benzene (B151609) ring, forming the salicylaldehyde (B1680747) core.
Formylation, the introduction of an aldehyde group (-CHO), can be achieved through several classic and modern methods. The choice of method often depends on the starting material and the directing effects of existing substituents.
Directed Ortho-Lithiation: This is a highly efficient and regioselective method for introducing a formyl group ortho to a directing group. organic-chemistry.org For instance, phenols can be converted into O-Aryl N-isopropylcarbamates, which then direct lithiation to the ortho position. Quenching the resulting lithiated species with an electrophilic formylating agent like N,N-dimethylformamide (DMF) yields the corresponding salicylaldehyde. organic-chemistry.orgresearchgate.net This one-pot operation generally provides high yields. organic-chemistry.org
Reimer-Tiemann Reaction: This classic method involves the reaction of a phenol with chloroform (B151607) in a basic solution to introduce an aldehyde group primarily at the ortho position.
Duff Reaction: This reaction uses hexamethylenetetramine (HMT) to formylate activated aromatic rings like phenols.
If the synthesis starts with a substituted benzaldehyde, an ortho-hydroxylation step is required. Modern synthetic chemistry offers powerful methods for direct C-H bond activation and hydroxylation.
Palladium-catalyzed ortho-C–H hydroxylation of benzaldehydes has been developed using transient directing groups. nih.govfigshare.com In this approach, the benzaldehyde transiently reacts with an amine, such as 4-chloroanthranilic acid, to form an imine. nih.gov This imine then directs a palladium catalyst to the ortho C-H bond, which is subsequently oxidized to a hydroxyl group. nih.govfigshare.com The directing group is removed during the work-up, regenerating the aldehyde and yielding the salicylaldehyde product. nih.gov
| Method | Starting Material | Key Reagents/Catalyst | Advantage |
| Directed Ortho-Lithiation | Phenol derivative | n-BuLi/s-BuLi, DMF | High regioselectivity and yield. organic-chemistry.org |
| Pd-Catalyzed C-H Hydroxylation | Benzaldehyde derivative | Pd catalyst, transient directing group, oxidant | Direct functionalization of C-H bonds. nih.govfigshare.com |
Multi-Step Synthetic Sequences
The synthesis of this compound requires a multi-step approach where the order of reactions is critical to ensure the correct regiochemistry. Below are plausible synthetic routes based on the methodologies discussed.
Route A: Trifluoroethylation followed by Ortho-Hydroxylation
This route begins with 4-(2,2,2-trifluoroethyl)benzaldehyde, which would need to be synthesized, potentially from 4-methylbenzaldehyde (B123495) or another suitable precursor. The key step is the regioselective introduction of the hydroxyl group.
| Step | Transformation | Proposed Reagents | Intermediate/Product |
| 1 | Synthesis of Starting Material | (Not detailed) | 4-(2,2,2-Trifluoroethyl)benzaldehyde |
| 2 | Ortho-C-H Hydroxylation | Pd(OAc)₂, transient directing group (e.g., 4-chloroanthranilic acid), oxidant | This compound |
Route B: Formylation of a Trifluoroethyl-Substituted Phenol
This pathway starts with 4-(2,2,2-trifluoroethyl)phenol (B3430833). The challenge in this route is the regioselective introduction of the aldehyde group ortho to the existing hydroxyl group.
| Step | Transformation | Proposed Reagents | Intermediate/Product |
| 1 | Synthesis of Starting Material | (Not detailed) | 4-(2,2,2-Trifluoroethyl)phenol |
| 2 | Protection of Hydroxyl Group | e.g., Isopropyl isocyanate | O-(4-(2,2,2-trifluoroethyl)phenyl) N-isopropylcarbamate |
| 3 | Directed Ortho-Lithiation and Formylation | s-BuLi, TMEDA, then DMF | This compound (after deprotection) |
Route C: Functional Group Transformation on a Pre-existing Core
This hypothetical route starts from 4-hydroxybenzaldehyde, a readily available starting material. wikipedia.orgthegoodscentscompany.comnih.gov The sequence would involve protecting the phenol, converting the aldehyde to the trifluoroethyl group, and finally introducing the ortho-hydroxyl group.
| Step | Transformation | Proposed Reagents | Intermediate/Product |
| 1 | Protection of Phenol | e.g., Benzyl bromide, K₂CO₃ | 4-(Benzyloxy)benzaldehyde |
| 2 | Hydrazone Formation | Hydrazine (B178648) (N₂H₄) | 4-(Benzyloxy)benzaldehyde hydrazone |
| 3 | Trifluoroethylation | Togni's reagent, KOH, CsF | 1-(Benzyloxy)-4-(2,2,2-trifluoroethyl)benzene |
| 4 | Deprotection | H₂, Pd/C | 4-(2,2,2-Trifluoroethyl)phenol |
| 5 | Ortho-Formylation | See Route B, Steps 2 & 3 | This compound |
Each of these routes presents its own set of advantages and challenges regarding reagent availability, reaction efficiency, and regiocontrol. The choice of a specific pathway would depend on laboratory-scale optimization of each step.
Reaction Pathways and Intermediate Compounds
The most probable synthetic route to this compound commences with the precursor, 4-(2,2,2-trifluoroethyl)phenol. This intermediate can be synthesized through various methods, including the reaction of phenol with a suitable trifluoroethylating agent. Once 4-(2,2,2-trifluoroethyl)phenol is obtained, the subsequent and crucial step is the regioselective formylation at the ortho position to the hydroxyl group. Several classical and modern formylation reactions can be employed for this transformation.
Key Intermediate Compound:
Potential Formylation Pathways:
Several established methods for the ortho-formylation of phenols are applicable for the synthesis of this compound from 4-(2,2,2-trifluoroethyl)phenol. These reactions are forms of electrophilic aromatic substitution, where the electron-rich phenoxide ion is attacked by a formylating agent. The choice of method can influence the yield, selectivity, and environmental impact of the synthesis.
Reimer-Tiemann Reaction: This reaction involves the treatment of a phenol with chloroform in a basic solution, typically an aqueous hydroxide (B78521) solution. wikipedia.orgbyjus.comunacademy.com The reactive species is dichlorocarbene (B158193) (:CCl2), which is generated in situ. wikipedia.orgbyjus.com The phenoxide ion attacks the dichlorocarbene, leading to the formation of a dichloromethyl-substituted intermediate that is subsequently hydrolyzed to the aldehyde. wikipedia.orgbyjus.com This method often favors ortho-formylation. wikipedia.orgbyjus.com
Duff Reaction: The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid or glyceroboric acid. synarchive.comwikipedia.orgsemanticscholar.org The reaction proceeds via an initial aminomethylation of the phenol, followed by a series of rearrangements and hydrolysis to yield the salicylaldehyde derivative. wikipedia.orgsemanticscholar.org This method is known for its ortho-selectivity in the formylation of phenols. synarchive.comwikipedia.org
Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). mychemblog.comchemistrysteps.comwikipedia.org The Vilsmeier reagent is an electrophilic iminium species that attacks the electron-rich aromatic ring of the phenol. chemistrysteps.comwikipedia.org Subsequent hydrolysis of the resulting iminium intermediate furnishes the aldehyde. chemistrysteps.comwikipedia.org This method is effective for electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.org
Magnesium Chloride-Triethylamine Mediated Formylation: A convenient method for ortho-formylation of phenols involves the use of paraformaldehyde with magnesium dichloride and triethylamine (B128534) as a base. mdma.chorgsyn.orgorgsyn.org This approach offers high regioselectivity for the ortho position. mdma.chorgsyn.org The reaction is believed to proceed through the formation of a magnesium phenoxide, which then reacts with paraformaldehyde. mdma.ch
The following table summarizes the key aspects of these potential reaction pathways:
| Reaction Name | Formylating Agent(s) | Typical Conditions | Key Intermediates |
| Reimer-Tiemann Reaction | Chloroform (CHCl3), Strong Base (e.g., NaOH) | Biphasic solvent system, heating | Dichlorocarbene, Dichloromethyl-substituted phenol |
| Duff Reaction | Hexamethylenetetramine (HMTA), Acid (e.g., TFA) | Acidic medium, heating | Iminium species, Benzylamine derivative |
| Vilsmeier-Haack Reaction | DMF, POCl3 | Formation of Vilsmeier reagent, then reaction with phenol | Vilsmeier reagent (chloroiminium ion), Iminium ion intermediate |
| MgCl2/Et3N Formylation | Paraformaldehyde, MgCl2, Triethylamine | Anhydrous conditions, reflux in a suitable solvent (e.g., THF, acetonitrile) | Magnesium phenoxide |
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. The specific parameters to be optimized will depend on the chosen synthetic pathway.
For the Reimer-Tiemann reaction , key parameters include the choice and concentration of the base, the reaction temperature, and the method of phase transfer if a biphasic system is used. jk-sci.com Vigorous stirring and the use of phase-transfer catalysts can improve the interaction between the aqueous and organic phases, thereby enhancing the reaction rate and yield. jk-sci.com
In the Duff reaction , the choice of acid and solvent can significantly impact the outcome. While traditionally carried out in glyceroboric acid, the use of trifluoroacetic acid has been shown to be effective for a variety of aromatic compounds under milder conditions, often with good yields and high para-regioselectivity, although ortho-selectivity is desired here. mdma.ch
For the Vilsmeier-Haack reaction , the stoichiometry of the reagents used to generate the Vilsmeier reagent is important. The reaction temperature and time also need to be carefully controlled to prevent side reactions. The work-up procedure, which involves hydrolysis of the iminium intermediate, is also a critical step. mychemblog.com
The magnesium chloride-triethylamine mediated formylation offers a high degree of ortho-selectivity. mdma.chorgsyn.org Optimization would involve adjusting the molar ratios of the phenol, paraformaldehyde, MgCl2, and triethylamine. The choice of solvent (e.g., THF or acetonitrile) and the reflux time are also important variables to consider. mdma.chorgsyn.org Electron-releasing groups on the phenol generally enhance the reaction rate. orgsyn.org
The following table provides a general overview of factors that can be optimized for each method:
| Reaction Name | Parameters for Optimization | Potential Impact on Yield and Selectivity |
| Reimer-Tiemann Reaction | Base concentration, temperature, stirring rate, phase-transfer catalyst | Can improve reaction rate and minimize side products. |
| Duff Reaction | Acid catalyst, solvent, reaction time and temperature | Can influence regioselectivity and overall yield. mdma.ch |
| Vilsmeier-Haack Reaction | Stoichiometry of reagents, temperature, hydrolysis conditions | Affects the formation of the Vilsmeier reagent and the final product yield. |
| MgCl2/Et3N Formylation | Molar ratios of reactants, solvent, reflux time | Can be fine-tuned to maximize the yield of the ortho-formylated product. orgsyn.org |
Green Chemistry and Sustainable Synthetic Approaches
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of this compound, several green chemistry principles can be applied to the formylation step.
Catalytic Methods in Synthesis
The use of catalysts is a cornerstone of green chemistry, as it can lead to more efficient reactions with less waste. tandfonline.comtandfonline.com In the context of phenol formylation, catalytic approaches can offer alternatives to stoichiometric reagents that are often used in classical methods.
For instance, while the Vilsmeier-Haack and Reimer-Tiemann reactions are effective, they often require stoichiometric amounts of reagents and can generate significant waste. The development of catalytic versions of these or other formylation reactions would be a significant step towards a greener synthesis. Research into catalytic formylation often focuses on the use of solid acid catalysts or metal catalysts that can be easily recovered and reused. tandfonline.comtandfonline.com
Solvent-Free or Environmentally Benign Reaction Media
A key aspect of green chemistry is the reduction or elimination of hazardous solvents. Many traditional organic reactions are carried out in volatile organic compounds (VOCs), which can have negative environmental and health impacts.
For formylation reactions, exploring solvent-free conditions is a promising avenue for green synthesis. rsc.org Reactions can be carried out under neat conditions, often with the aid of microwave irradiation to accelerate the reaction rate. rsc.org This approach not only reduces solvent waste but can also lead to shorter reaction times and improved energy efficiency.
Alternatively, the use of environmentally benign solvents, such as water or ionic liquids, can be considered. While the Reimer-Tiemann reaction is often carried out in a biphasic aqueous system, further research into optimizing reactions in water as the primary solvent aligns with green chemistry principles.
The following table summarizes potential green chemistry approaches for the formylation of 4-(2,2,2-trifluoroethyl)phenol:
| Green Chemistry Approach | Description | Potential Benefits |
| Catalytic Methods | Utilizing recyclable catalysts (e.g., solid acids, supported metal catalysts) to facilitate the formylation reaction. | Reduced waste, potential for catalyst reuse, milder reaction conditions. |
| Solvent-Free Synthesis | Conducting the reaction without a solvent, often using microwave irradiation. rsc.org | Elimination of solvent waste, potentially faster reactions, and improved energy efficiency. |
| Benign Solvents | Employing environmentally friendly solvents like water. | Reduced environmental impact compared to volatile organic compounds. |
Reactivity and Chemical Transformations
Reactions Involving the Aldehyde Group
The aldehyde group (-CHO) is characterized by an electrophilic carbonyl carbon, making it a primary target for nucleophiles. Its reactivity is modulated by the electronic effects of the other substituents on the benzene (B151609) ring.
Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.org The process begins with the attack of a nucleophile on the electron-deficient carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.orglibretexts.org The general mechanism involves the rehybridization of the carbonyl carbon from sp² to sp³. libretexts.org
The reactivity of the aldehyde in 2-hydroxy-5-(2,2,2-trifluoroethyl)benzaldehyde is influenced by competing electronic effects:
Hydroxyl Group (-OH): The ortho-hydroxyl group acts as an electron-donating group through resonance, which tends to decrease the electrophilicity of the carbonyl carbon, making it less reactive than benzaldehyde (B42025).
Trifluoroethyl Group (-CH₂CF₃): The trifluoroethyl group at the para position is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (a strong negative inductive effect). This effect increases the partial positive charge on the carbonyl carbon, enhancing its susceptibility to nucleophilic attack.
The net reactivity is a balance of these opposing effects. While aromatic aldehydes are generally less reactive than aliphatic aldehydes due to resonance stabilization from the phenyl ring, the potent electron-withdrawing nature of the trifluoroethyl group likely makes this compound more reactive towards nucleophiles than unsubstituted salicylaldehyde (B1680747). libretexts.orgdoubtnut.com
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Hydride ion (:H⁻) | Sodium borohydride (NaBH₄) | Primary Alcohol |
| Cyanide ion (:CN⁻) | Hydrogen cyanide (HCN) | Cyanohydrin |
| Grignard Reagent (R-MgX) | Ethylmagnesium bromide | Secondary Alcohol |
| Water (H₂O) | Acid or base catalyst | Hydrate (gem-diol) |
| Alcohol (ROH) | Ethanol (B145695), acid catalyst | Hemiacetal / Acetal |
Condensation Reactions, including Schiff Base Formation
Condensation reactions involve the addition of a nucleophile to the carbonyl group, followed by the elimination of a small molecule, typically water. nih.gov A prominent example is the formation of Schiff bases (or imines) through the reaction with primary amines. nih.govjetir.org
The mechanism proceeds in several reversible steps nih.gov:
Nucleophilic Attack: The nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon.
Intermediate Formation: A zwitterionic intermediate forms, which quickly undergoes proton transfer to yield a neutral carbinolamine. nih.gov
Dehydration: The carbinolamine is protonated at the oxygen, turning the hydroxyl into a good leaving group (water). Elimination of water and deprotonation of the nitrogen results in the formation of the C=N double bond of the imine. nih.gov
Schiff bases derived from salicylaldehydes (2-hydroxybenzaldehydes) are of particular interest because they can act as effective chelating agents, a property conferred by the proximity of the phenolic hydroxyl group to the imine nitrogen. science.gov This dual functionality is crucial for the formation of stable metal complexes. nih.gov
Table 2: Schiff Base Formation Reactants
| Amine Reactant | Product |
|---|---|
| Aniline (B41778) | N-(2-hydroxy-5-(2,2,2-trifluoroethyl)benzylidene)aniline |
| Ethylenediamine | N,N'-Bis(2-hydroxy-5-(2,2,2-trifluoroethyl)benzylidene)ethane-1,2-diamine |
| o-Phenylenediamine | 2,2'-(1,2-Phenylenebis(nitrilomethylylidene))bis(4-(2,2,2-trifluoroethyl)phenol) |
| Hydrazine (B178648) | Bis(2-hydroxy-5-(2,2,2-trifluoroethyl)benzylidene)hydrazine |
Oxidation and Reduction Pathways
The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The aldehyde can be converted to the corresponding carboxylic acid, 2-hydroxy-5-(2,2,2-trifluoroethyl)benzoic acid. This transformation can be achieved using a variety of common oxidizing agents. The reaction generally proceeds without affecting the hydroxyl or trifluoroethyl groups.
Reduction: The carbonyl group can be reduced to a primary alcohol, yielding (2-hydroxy-5-(2,2,2-trifluoroethyl)phenyl)methanol. This is commonly accomplished with hydride-based reducing agents. These reagents are selective for the carbonyl group and will not reduce the aromatic ring under standard conditions. rsc.org
Table 3: Common Oxidation and Reduction Reagents for Aldehydes
| Transformation | Reagent | Product from this compound |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄) | 2-hydroxy-5-(2,2,2-trifluoroethyl)benzoic acid |
| Chromic acid (H₂CrO₄) | 2-hydroxy-5-(2,2,2-trifluoroethyl)benzoic acid | |
| Silver(I) oxide (Ag₂O) | 2-hydroxy-5-(2,2,2-trifluoroethyl)benzoic acid | |
| Reduction | Sodium borohydride (NaBH₄) rsc.org | (2-hydroxy-5-(2,2,2-trifluoroethyl)phenyl)methanol |
| Lithium aluminum hydride (LiAlH₄) | (2-hydroxy-5-(2,2,2-trifluoroethyl)phenyl)methanol | |
| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | (2-hydroxy-5-(2,2,2-trifluoroethyl)phenyl)methanol |
Reactions Involving the Hydroxyl Group
The phenolic hydroxyl group (-OH) is weakly acidic and can undergo reactions typical of phenols, such as deprotonation to form a phenoxide ion, which is a potent nucleophile.
Etherification: The hydroxyl group can be converted into an ether. A common method is the Williamson ether synthesis, which involves deprotonating the phenol (B47542) with a base (like sodium hydride) to form the sodium phenoxide, followed by reaction with an alkyl halide. For instance, reacting the compound with methyl iodide after deprotonation would yield 2-methoxy-5-(2,2,2-trifluoroethyl)benzaldehyde. Another approach involves using reagents like 2,2,2-trifluoroethyl triflate to introduce a trifluoroethyl ether group.
Esterification: Phenols can be esterified by reacting them with acyl chlorides or acid anhydrides in the presence of a base (like pyridine). This reaction converts the hydroxyl group into an ester linkage. For example, treatment with acetyl chloride would produce 2-formyl-4-(2,2,2-trifluoroethyl)phenyl acetate. Oxidative esterification, reacting an aldehyde with an alcohol in the presence of an oxidant, is another pathway, though this typically involves the aldehyde group rather than the phenolic hydroxyl. researchgate.netacs.org
The ortho-positioning of the hydroxyl and aldehyde groups makes this compound an excellent precursor for bidentate ligands. This is particularly evident after the aldehyde is converted into an imine (Schiff base). researchgate.net
Upon deprotonation, the phenolic oxygen becomes a hard anionic donor, while the imine nitrogen acts as a neutral donor site. Together, they can coordinate to a single metal ion, forming a stable six-membered chelate ring. nih.gov This chelation significantly enhances the stability of the resulting metal complex, an observation known as the chelate effect. nih.gov The trifluoroethyl group can further modulate the electronic properties and solubility of these metal complexes.
Transformations of the Trifluoroethyl Moiety
The 2,2,2-trifluoroethyl group, while generally considered stable, can undergo specific transformations, particularly involving the carbon-fluorine bonds.
Defluorinative functionalization is a key strategy for modifying trifluoromethyl and related fluoroalkyl groups, allowing for the introduction of new functionalities. rsc.org For (2,2,2-trifluoroethyl)arenes, these reactions often proceed through the elimination of hydrogen fluoride (B91410) (HF). One studied mechanism involves the elimination of HF from the (2,2,2-trifluoroethyl)arene to generate a gem-difluorostyrene intermediate. This intermediate can then react with a nucleophile, followed by the elimination of a second fluoride anion, leading to the formation of monofluoroalkene products. nih.gov
This process can be catalyzed by strong, non-nucleophilic bases. For instance, the phosphazene base t-Bu-P2 has been shown to catalyze the defluorinative functionalization of (2,2,2-trifluoroethyl)arenes with alkanenitriles. nih.gov Other methods for hydrodefluorination of trifluoromethylarenes include metal-free, visible-light-promoted protocols, which can achieve exhaustive defluorination to a methyl group. acs.org
| Reaction Type | Reagents/Conditions | Intermediate/Product Type | Reference |
|---|---|---|---|
| Base-Catalyzed Functionalization | t-Bu-P2, Alkanenitriles | gem-Difluorostyrene intermediate, Monofluoroalkene product | nih.gov |
| Photoredox Catalysis | Visible light, Metal-free catalyst | Exhaustive hydrodefluorination (methyl group) | acs.org |
| Protolytic Defluorination | Brønsted superacids (e.g., CF₃SO₃H) | Carbocationic/Acylium ion intermediates | nih.gov |
The trifluoroethyl group imparts significant chemical and thermal stability to the molecule. acs.org The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to many chemical transformations. However, its stability is not absolute and depends on the reaction conditions.
Acidic Conditions: Under superacidic conditions (e.g., trifluoromethanesulfonic acid, CF₃SO₃H), trifluoromethyl-substituted arenes can undergo protolytic defluorination. nih.gov This process is thought to involve the formation of highly reactive electrophilic species like carbocations or acylium cations, which can then participate in Friedel-Crafts-type reactions. nih.gov
Basic Conditions: The trifluoroethyl group is generally stable under mild basic conditions. However, strong bases can initiate elimination reactions, as seen in the defluorinative functionalizations discussed previously. nih.gov
Oxidizing Agents: The compound is generally stable but should be kept away from strong oxidizing agents. fishersci.ie
Aromatic Ring Functionalization
The substitution pattern on the aromatic ring of this compound is governed by the directing effects of the existing substituents: the hydroxyl (-OH) group and the trifluoroethyl (-CH₂CF₃) group.
Electrophilic aromatic substitution (EAS) is a highly applicable reaction class for this molecule. wikipedia.orgyoutube.com The outcome of such a reaction is determined by the electronic properties of the -OH and -CH₂CF₃ groups. wikipedia.org
Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and an ortho, para-director. libretexts.orgunizin.org It donates electron density to the aromatic ring through a strong resonance effect (+M effect), making the ring more nucleophilic and thus more reactive towards electrophiles. chemistrytalk.orglibretexts.org This electron donation is most pronounced at the positions ortho and para to the hydroxyl group.
Trifluoroethyl Group (-CH₂CF₃): The trifluoroethyl group is a deactivating group due to the strong electron-withdrawing inductive effect (-I effect) of the three fluorine atoms. libretexts.orgnih.gov Electron-withdrawing groups decrease the electron density of the ring, making it less reactive in EAS reactions. askfilo.com Such groups typically direct incoming electrophiles to the meta position. wikipedia.orgaskfilo.com
Combined Effect: In this compound, the powerful activating and ortho, para-directing effect of the hydroxyl group dominates over the deactivating, meta-directing effect of the trifluoroethyl group. The available positions for substitution are C4 and C6 (ortho to the -OH) and C2 (also ortho to the -OH, but occupied by the aldehyde). The C6 position is sterically less hindered than the C4 position (which is flanked by the aldehyde and trifluoroethyl groups). Therefore, electrophilic substitution is expected to occur predominantly at the C6 position.
| Substituent | Electronic Effect | Reactivity Effect | Directing Position | Reference |
|---|---|---|---|---|
| -OH (Hydroxyl) | Electron Donating (Resonance) | Activating | Ortho, Para | libretexts.orgunizin.org |
| -CH₂CF₃ (Trifluoroethyl) | Electron Withdrawing (Inductive) | Deactivating | Meta | libretexts.orgnih.govaskfilo.com |
Nucleophilic aromatic substitution (SₙAr) is generally not applicable to this compound under standard conditions. SₙAr reactions typically require two key features: a good leaving group (like a halide) and strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. harvard.educhemistrysteps.com
The target molecule lacks a conventional leaving group on the aromatic ring. While the trifluoroethyl group is electron-withdrawing, it is not as effective at stabilizing the SₙAr intermediate as a nitro group. However, it is noteworthy that under specific, often harsh, conditions, the trifluoromethyl group itself can act as a leaving group in SₙAr reactions. acs.org This type of reactivity is not considered a primary pathway for the subject compound.
Mechanistic Investigations of Key Reactions
Mechanism of Defluorinative Functionalization: As previously mentioned, the base-catalyzed defluorinative functionalization of (2,2,2-trifluoroethyl)arenes is proposed to proceed through a multi-step mechanism. The reaction is initiated by a base-mediated elimination of HF, which forms a reactive gem-difluorostyrene intermediate. nih.gov This is followed by the nucleophilic addition of another species (e.g., from an alkanenitrile) and a subsequent elimination of a fluoride ion to yield the final product. nih.gov
Mechanism of Electrophilic Aromatic Substitution: The mechanism for EAS on this compound follows the well-established two-step pathway for aromatic compounds. masterorganicchemistry.com
Attack on the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is crucial. The electron-donating hydroxyl group strongly stabilizes the positive charge via resonance when the attack occurs at the ortho or para positions.
Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile. This is a fast step that restores the aromaticity of the ring, leading to the final substituted product. masterorganicchemistry.com
Mechanism of Reactions in Superacid: The reactions of trifluoromethyl-substituted arenes in superacids like CF₃SO₃H involve protonation of the fluorine atoms, leading to the loss of HF. nih.gov This generates highly reactive electrophilic intermediates, such as benzylic-type carbocations. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilic character of these cationic intermediates, which are sometimes described as "superelectrophiles". nih.gov These reactive species can then engage in intra- or intermolecular Friedel-Crafts-type reactions with available nucleophiles, such as another arene molecule. nih.govnih.gov
Radical Processes
While specific research on the radical-driven reactions of this compound is not extensively documented, the reactivity of analogous compounds provides insight into its potential radical pathways. The presence of the trifluoroethyl group can influence radical stability and reaction mechanisms. For instance, the generation of a 1-hydroxy-2,2,2-trifluoroethyl carbon-centered radical has been demonstrated in photoredox catalysis, suggesting that radical species can be formed on the trifluoroethyl moiety under certain conditions nih.gov.
Furthermore, the aldehyde hydrogen is susceptible to abstraction by radicals, a common pathway for benzaldehydes. Studies on the oxidation of benzyl alcohol by hydroxyl radicals, which proceeds through radical intermediates to form benzaldehyde, illustrate the susceptibility of the benzylic position to radical attack chemrxiv.org. By analogy, the aldehyde group of this compound could undergo similar radical-mediated transformations.
Ionic Pathways
The ionic reactivity of this compound is largely characterized by the electrophilic nature of the aldehyde carbon and the nucleophilic character of the hydroxyl group and the aromatic ring.
A prominent ionic pathway for salicylaldehydes is their reaction with nucleophiles at the carbonyl carbon. This includes the formation of Schiff bases (anils) through condensation with primary amines. For example, 2-hydroxy-benzaldehyde reacts with 2-aminopyridine and 2-aminopyrazine to form the corresponding anils nih.gov. It is expected that this compound would undergo similar reactions.
Another important ionic transformation is the reaction with activated alkenes. Salicylaldehydes can react with activated trihalomethyl-substituted alkenes in the presence of a base like triethylamine (B128534) to yield 3-substituted 2-trifluoromethyl-2H-chromenes researchgate.net. This reaction likely proceeds through a tandem intermolecular oxa-Michael addition followed by an intramolecular Mannich condensation acs.org.
The Takai olefination, which converts aldehydes to vinyl iodides, demonstrates an interesting ionic pathway for salicylaldehydes. While this reaction typically shows high (E)-selectivity, salicylaldehyde derivatives have been shown to undergo a highly (Z)-selective Takai olefination beilstein-journals.org. This suggests that the hydroxyl group plays a crucial role in directing the stereochemical outcome of the reaction, a characteristic that would likely be retained in this compound.
The trifluoroethyl group, being strongly electron-withdrawing, is expected to enhance the electrophilicity of the aldehyde carbon, potentially increasing its reactivity towards nucleophiles.
Role of Catalysts in Reaction Mechanisms
Catalysts play a pivotal role in mediating the chemical transformations of this compound by providing alternative reaction pathways with lower activation energies.
Base Catalysis: As seen in the synthesis of 2H-chromenes from salicylaldehydes and activated alkenes, a base such as triethylamine is crucial for the reaction to proceed researchgate.net. The base facilitates the deprotonation of the hydroxyl group, increasing its nucleophilicity for the initial Michael addition.
Transition Metal Catalysis: The Takai olefination of salicylaldehydes relies on a chromium(II) chloride catalyst to generate the reactive organochromium species that attacks the aldehyde beilstein-journals.org. In a different context, ruthenium(II) complexes have been used as catalysts for the asymmetric transfer hydrogenation of α-alkyl-β-ketoaldehydes, highlighting the potential for transition metal catalysis in controlling the stereoselectivity of reductions of similar aldehyde-containing compounds nih.gov.
Zeolite Catalysis: Zeolites, such as ZSM-5, have been employed as catalysts in the liquid phase reaction of 2'-hydroxyacetophenone and benzaldehyde to produce 2'-hydroxychalcone and flavanone researchgate.net. The acidic or basic sites within the zeolite framework can activate the reactants and influence product selectivity. It is plausible that similar heterogeneous catalysts could be utilized for transformations of this compound.
Enzymatic Catalysis: Biocatalysts offer a high degree of selectivity. For instance, benzaldehyde lyase has been engineered to catalyze the synthesis of dihydroxyacetone, demonstrating the potential of enzymes to carry out specific transformations on benzaldehyde derivatives rsc.org.
The interplay of the inherent reactivity of this compound and the strategic use of catalysts opens up a wide array of possibilities for its conversion into more complex and valuable molecules.
Applications in Advanced Organic Synthesis
As a Synthon for Heterocyclic Compounds
The presence of multiple reactive sites—the aldehyde, the hydroxyl group, and the activated aromatic ring—makes 2-hydroxy-5-(2,2,2-trifluoroethyl)benzaldehyde an excellent precursor for a variety of heterocyclic systems.
Synthesis of Pyrazoles and Related Structures
While direct, specific examples of the synthesis of pyrazoles using this compound are not extensively documented in readily available literature, its structural features are highly amenable to established pyrazole (B372694) synthesis methodologies. The Knoevenagel condensation, a fundamental reaction in organic synthesis, provides a viable route. nih.govbhu.ac.insigmaaldrich.com In this approach, the aldehyde group of this compound can react with an active methylene (B1212753) compound, such as a β-ketoester, in the presence of a base. The resulting intermediate can then undergo cyclization with hydrazine (B178648) or its derivatives to yield highly substituted pyrazoles.
The electron-withdrawing nature of the trifluoroethyl group at the 5-position is expected to enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially facilitating the initial condensation step. Multi-component reactions, which are highly efficient for generating molecular diversity, represent another powerful strategy. rsc.orgnih.govorganic-chemistry.orgnih.govtcichemicals.com A one-pot reaction involving this compound, a 1,3-dicarbonyl compound, and a hydrazine derivative could directly lead to the formation of a pyrazole core. The specific reaction conditions, including the choice of catalyst and solvent, would be crucial in directing the reaction towards the desired pyrazole product. organic-chemistry.org
General pyrazole synthesis often involves the condensation of a 1,3-dicarbonyl compound with hydrazine. mdpi.com By first reacting this compound with a suitable active methylene compound, a precursor analogous to a 1,3-dicarbonyl can be formed, which can then be cyclized to the corresponding pyrazole. The presence of the trifluoroethyl group can significantly influence the biological and physical properties of the resulting pyrazole derivatives. nih.gov
Formation of Other Nitrogen-Containing Heterocycles
The reactivity of this compound extends to the synthesis of a variety of other nitrogen-containing heterocycles, most notably quinolines and chromenes.
Quinolines: The Friedländer annulation is a classic method for quinoline (B57606) synthesis, involving the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminobenzoketone with a compound containing an active methylene group. mdpi.com While this compound is not a direct precursor for this reaction, it can be chemically modified to participate in related synthetic routes. For instance, conversion of the hydroxyl group to an amino group would yield a suitable substrate. Alternatively, the Doebner-von Miller reaction, which uses an α,β-unsaturated carbonyl compound prepared from the aldehyde, could be employed. The strong electron-withdrawing effect of the trifluoroethyl group is known to influence the reactivity and regioselectivity in such cyclization reactions. nih.gov
Chromenes: Salicylaldehyde (B1680747) derivatives are well-known precursors for chromenes. beilstein-journals.orgmdpi.commdpi.comrsc.orgpsu.edu The reaction of this compound with α,β-unsaturated compounds containing electron-withdrawing groups, in the presence of a base, can lead to the formation of chromene derivatives through a tandem oxa-Michael addition and intramolecular aldol (B89426) condensation. The electron-withdrawing trifluoroethyl group can impact the reaction yield, with some studies indicating that such groups on the salicylaldehyde ring can sometimes lead to lower yields compared to electron-donating groups. beilstein-journals.org
Building Block for Complex Architectures
The distinct functional groups of this compound make it a valuable component in the construction of more elaborate and multi-cyclic molecular frameworks.
Incorporation into Polycyclic Systems
The synthesis of polycyclic systems often relies on cascade or tandem reactions where multiple bonds are formed in a single operation. The reactivity of this compound in reactions like the Knoevenagel condensation can be the entry point for such cascades. The product of the initial condensation can be designed to contain further reactive sites that can undergo subsequent intramolecular cyclizations, leading to the formation of fused or bridged ring systems.
While specific examples detailing the use of this particular benzaldehyde (B42025) in complex polycyclic synthesis are not prevalent, the general principles of using substituted salicylaldehydes are well-established. For instance, the reaction with active methylene compounds can generate intermediates that participate in intramolecular Diels-Alder reactions or other pericyclic reactions to construct complex polycyclic frameworks.
Role in the Construction of Functional Molecules
The trifluoroethyl and hydroxyl functionalities of this compound are key to its role in building functional molecules. The hydroxyl group can act as a directing group in catalytic reactions or as a hydrogen-bond donor, influencing the stereochemistry of subsequent transformations. The trifluoroethyl group, with its strong electron-withdrawing nature and lipophilic character, can significantly modulate the electronic properties and biological activity of the final molecule.
For example, this aldehyde can be used to synthesize Schiff bases by reaction with primary amines. These Schiff bases can serve as ligands for metal complexes with potential applications in catalysis or as functional materials. The presence of the trifluoroethyl group can enhance the stability and solubility of these complexes in nonpolar solvents.
Precursor for Advanced Fluorinated Molecules
The trifluoroethyl group in this compound makes it an important starting material for the synthesis of more complex fluorinated molecules. The introduction of fluorine-containing moieties is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability.
Stereoselective Synthesis of Chiral Fluorinated Compounds
The aldehyde functionality of this compound serves as a key handle for the introduction of chirality. Through various asymmetric synthesis methodologies, it is possible to generate chiral centers with high enantiomeric and diastereomeric purity. The presence of the trifluoroethyl group in the vicinity of the reacting center can influence the stereochemical outcome of these reactions, and the resulting chiral fluorinated products are of significant interest in medicinal chemistry and materials science.
One of the prominent applications of this aldehyde is in asymmetric aldol reactions. When reacted with enolates or their equivalents in the presence of a chiral catalyst, this compound can yield chiral β-hydroxy carbonyl compounds. The stereochemistry of the newly formed stereocenters is dictated by the chiral catalyst and the reaction conditions.
Another important stereoselective transformation is the asymmetric allylation reaction. The addition of chiral allylmetal reagents to the aldehyde group leads to the formation of chiral homoallylic alcohols. These products are versatile intermediates that can be further elaborated into a variety of complex chiral molecules.
The table below summarizes representative examples of stereoselective reactions involving aldehydes analogous to this compound, highlighting the potential for high stereocontrol.
| Reaction Type | Chiral Catalyst/Reagent | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Asymmetric Aldol Reaction | Chiral Proline Derivative | Chiral β-Hydroxy Ketone | >95:5 | >99% |
| Asymmetric Allylation | Chiral Boron Reagent | Chiral Homoallylic Alcohol | >98:2 | 95% |
| Asymmetric Ene Reaction | Chiral Lewis Acid | Chiral γ,δ-Unsaturated Alcohol | - | 92% |
Note: The data presented in this table are representative examples from the literature for analogous salicylaldehydes and are intended to illustrate the potential synthetic utility of this compound in stereoselective synthesis. Specific results for the target compound may vary.
Derivatization to Access New Trifluoroethylated Scaffolds
The trifluoroethyl group imparts unique properties to organic molecules, including increased metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of synthetic methods to incorporate this group into diverse molecular scaffolds is of high importance. This compound serves as an excellent starting material for the synthesis of a variety of novel trifluoroethylated scaffolds.
The phenolic hydroxyl and aldehyde functionalities can be readily derivatized to construct more complex molecular architectures. For instance, the aldehyde can be converted into an imine, which can then undergo cyclization reactions to form heterocyclic scaffolds such as benzodiazepines or quinolines bearing a trifluoroethyl group.
Furthermore, the phenolic hydroxyl group can participate in etherification or esterification reactions, allowing for the attachment of other functional groups or molecular fragments. The combination of these derivatization strategies enables the generation of a library of trifluoroethylated compounds with diverse structures and potential applications.
The following table provides examples of derivatization reactions that can be performed on this compound to access new trifluoroethylated scaffolds.
| Reaction Type | Reagents | Resulting Scaffold |
| Reductive Amination | Amine, Reducing Agent | Trifluoroethylated Benzylamine |
| Wittig Reaction | Phosphonium Ylide | Trifluoroethylated Styrene |
| Knoevenagel Condensation | Active Methylene Compound | Trifluoroethylated Cinnamic Acid Derivative |
| Pictet-Spengler Reaction | Tryptamine Derivative | Trifluoroethylated Tetrahydro-β-carboline |
Note: The reactions listed in this table are standard organic transformations that are expected to be applicable to this compound based on its chemical structure, providing access to a range of novel trifluoroethylated scaffolds.
Coordination Chemistry and Ligand Design
Potential as a Ligand (e.g., in Schiff Bases)
Like its parent compound salicylaldehyde (B1680747), 2-hydroxy-5-(2,2,2-trifluoroethyl)benzaldehyde serves as an excellent building block for chelating ligands. ijcrr.com The primary route to forming these ligands is through a condensation reaction with a primary amine (R-NH₂), which replaces the carbonyl group with an imine or azomethine group (-C=N-). saudijournals.com The resulting molecules, known as Schiff bases, are highly valued in coordination chemistry for their ability to form stable complexes with a wide range of transition metal ions. researchgate.netijsr.net The presence of the electron-withdrawing 2,2,2-trifluoroethyl group at the 5-position of the benzene (B151609) ring is expected to influence the electronic properties of the ligand, thereby affecting the stability and reactivity of its subsequent metal complexes.
The coordination potential of ligands derived from this compound is defined by its specific donor atoms. In its initial aldehyde form, the key coordination sites are the oxygen atom of the phenolic hydroxyl (-OH) group and the oxygen atom of the aldehyde (-CHO) group.
Upon condensation with a primary amine to form a Schiff base, the donor set changes. The resulting ligand typically coordinates to a metal center in a bidentate fashion through:
Phenolic Oxygen: The oxygen atom from the hydroxyl group, which usually deprotonates upon complexation to form a strong metal-oxygen bond.
Azomethine Nitrogen: The nitrogen atom of the newly formed imine (-C=N-) group, which possesses a lone pair of electrons available for donation to a metal ion. saudijournals.com
This O, N donor set is characteristic of salicylaldehyde-derived Schiff bases and is crucial for their chelating properties. srce.hrijcrr.com
Schiff bases derived from this compound are excellent chelating agents. saudijournals.com The strategic ortho-positioning of the hydroxyl group relative to the azomethine group allows the ligand to bind to a single metal ion at two points. This creates a stable five or six-membered ring structure, an effect known as chelation. saudijournals.com The formation of these chelate rings significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with analogous monodentate ligands. This inherent stability makes these Schiff bases particularly effective for sequestering and stabilizing metal ions in various oxidation states. researchgate.net
Metal Complexation Studies
While specific research on the metal complexation of this compound is not extensively documented, the synthesis and characterization can be inferred from the well-established chemistry of related salicylaldehyde derivatives. tandfonline.comsrce.hr
The synthesis of metal complexes from this precursor generally follows a straightforward, often one-pot, procedure. The typical method involves the in situ formation of the Schiff base ligand followed by immediate complexation.
A general synthetic route is as follows:
this compound is dissolved in a suitable solvent, commonly ethanol (B145695) or methanol.
A primary amine is added to the solution, often in a 1:1 molar ratio for bidentate ligands or a 1:2 aldehyde-to-diamine ratio for tetradentate ligands.
The mixture is stirred, sometimes with gentle heating, to facilitate the condensation reaction and formation of the Schiff base.
A solution of a metal salt (e.g., chlorides, acetates, or nitrates of Cu(II), Ni(II), Co(II), Zn(II), etc.) is then added to the reaction mixture. ijsr.net
The final mixture is typically refluxed for several hours, during which the colored metal complex precipitates from the solution. The solid product is then isolated by filtration, washed, and dried. ijsr.net
To determine the structure, stoichiometry, and properties of the synthesized metal complexes, a combination of spectroscopic and analytical techniques is employed. Based on studies of analogous compounds, the following methods are standard for characterization. orientjchem.orgsbmu.ac.irijert.org
Table 1: Common Techniques for Characterization of Schiff Base Metal Complexes
| Technique | Purpose | Typical Observations |
|---|---|---|
| FT-IR Spectroscopy | To identify the coordination sites of the ligand. | A shift of the azomethine ν(C=N) stretching band to a lower frequency upon complexation indicates coordination through the nitrogen atom. Disappearance of the broad ν(O-H) band confirms deprotonation and coordination of the phenolic oxygen. orientjchem.orgsbmu.ac.ir |
| UV-Visible Spectroscopy | To investigate the electronic transitions and infer the geometry of the complex. | The spectra show bands corresponding to ligand-based π→π* and n→π* transitions, as well as lower energy d-d transition or charge-transfer bands, which are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). sbmu.ac.irijert.org |
| ¹H NMR Spectroscopy | To confirm the structure of the ligand and its diamagnetic complexes (e.g., Zn(II)). | The disappearance of the phenolic -OH proton signal and shifts in the resonance of the azomethine proton (-CH=N-) confirm complex formation. sbmu.ac.ir |
| Molar Conductivity | To determine the electrolytic or non-electrolytic nature of the complexes. | Low conductivity values in solvents like DMF or DMSO suggest that the complexes are non-electrolytes. srce.hrsbmu.ac.ir |
| Magnetic Susceptibility | To measure the magnetic moment and provide insight into the geometry and spin state of paramagnetic metal centers. | The measured effective magnetic moment helps distinguish between different geometries, such as square planar (often diamagnetic for Ni(II)) and octahedral or tetrahedral (paramagnetic). srce.hrijert.org |
| Elemental Analysis | To determine the empirical formula and confirm the metal-to-ligand stoichiometry. | The experimental percentages of C, H, and N are compared with the calculated values for the proposed complex formula. ijsr.netijert.org |
Application of Derived Metal Complexes in Catalysis
Metal complexes derived from Schiff bases are widely recognized for their significant catalytic activities in a variety of organic transformations. scispace.comresearchgate.net These complexes can function as homogeneous or heterogeneous catalysts for reactions such as oxidations, reductions, and various condensation reactions. researchgate.netmdpi.comnih.gov
For instance, Schiff base complexes of cobalt and iron have demonstrated catalytic activity in the oxygenation of alkenes and the electro-reduction of oxygen, respectively. scispace.comresearchgate.net Copper-Schiff base complexes have been shown to enhance hydrolysis rates significantly. researchgate.net The catalytic efficiency of these complexes is attributed to the ability of the metal center to cycle through different oxidation states, a property that is finely tuned by the electronic nature of the surrounding ligand.
The presence of the potent electron-withdrawing 2,2,2-trifluoroethyl group on the Schiff base ligand derived from this compound would be expected to modulate the electron density at the metal center. This electronic modification could enhance the catalytic activity, for example, by increasing the Lewis acidity of the metal ion, although specific catalytic studies on complexes of this particular ligand are needed for confirmation.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Salicylaldehyde |
| Copper(II) |
| Nickel(II) |
| Cobalt(II) |
| Zinc(II) |
| Iron |
| Ethanol |
Homogeneous Catalysis
Metal complexes derived from Schiff base ligands of this compound are promising candidates for homogeneous catalysis. The catalytic activity of these complexes is intrinsically linked to the nature of the central metal ion and the electronic and steric properties of the ligand.
One area of significant potential is in oxidation reactions. Salicylaldehyde-based Schiff base metal complexes have been shown to catalyze the oxidation of various organic substrates. For instance, transition metal complexes derived from a related Schiff base have demonstrated the ability to catalyze the oxidation of aniline (B41778) to azobenzene (B91143) with high selectivity. nih.govresearchgate.net The electron-withdrawing trifluoroethyl group in ligands derived from this compound is expected to enhance the oxidative stability of the ligand and modulate the redox potential of the metal center, potentially leading to more efficient oxidation catalysts.
Another important application is in C-N bond-forming reactions, such as N-arylation. Copper complexes of salicylaldehyde-derived Schiff bases have been successfully employed as catalysts for the N-arylation of aromatic amines with aryl halides. lp.edu.ua These reactions are fundamental in the synthesis of pharmaceuticals and fine chemicals. The electronic modifications induced by the trifluoroethyl group could influence the reactivity and efficiency of such copper-catalyzed cross-coupling reactions.
The table below summarizes representative examples of homogeneous catalytic applications using metal complexes of salicylaldehyde-derived Schiff bases, which can be considered analogous to those potentially derived from this compound.
| Catalyst Type | Reaction | Substrates | Product | Reference |
| Transition Metal Complexes | Oxidation | Aniline | Azobenzene | nih.govresearchgate.net |
| Copper(II) Complex | N-arylation | Aromatic amines, Aryl halides | N-arylated amines | lp.edu.ua |
Heterogeneous Catalysis
To overcome the challenges associated with the separation and recycling of homogeneous catalysts, metal complexes of this compound-derived ligands can be immobilized on solid supports to create heterogeneous catalysts. This approach combines the high activity and selectivity of molecular catalysts with the practical advantages of solid-phase systems.
Several strategies can be employed for the immobilization of these complexes. One common method involves the covalent grafting of the Schiff base ligand onto a solid support, such as silica, alumina, or polymers, followed by metallation. researchgate.net The support not only provides a stable anchor for the catalytic species but can also influence the catalytic performance by creating a specific microenvironment around the active sites. researchgate.net
The "ship-in-a-bottle" method is another innovative approach to heterogenize these catalysts, where the metal complex is synthesized within the pores of a zeolite or other porous materials. researchgate.net This encapsulation can enhance the stability of the catalyst and influence its selectivity.
The development of heterogeneous catalysts from this compound and its derivatives holds significant potential for green and sustainable chemical processes. The robust nature of the fluorinated ligand, coupled with the stability offered by the solid support, could lead to the creation of highly active and recyclable catalysts for a variety of industrial applications.
| Support Material | Immobilization Strategy | Catalytic Application | Reference |
| Silica, Alumina, Polymers | Covalent Grafting | Oxidation of alkenes, cycloalkenes, and alcohols | researchgate.net |
| Zeolites | Ship-in-a-bottle | Various oxidation reactions | researchgate.net |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, predominantly using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and vibrational characteristics of Schiff bases derived from 2-hydroxy-5-(2,2,2-trifluoroethyl)benzaldehyde. These methods provide a molecular-level understanding of the compound's behavior.
Electronic Structure Analysis (HOMO-LUMO)
The electronic properties of a molecule are primarily governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govajchem-a.com
Table 1: Representative Quantum Chemical Parameters Calculated from HOMO-LUMO Energies for a Trifluoromethyl-Substituted Schiff Base
| Parameter | Symbol | Formula | Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.45 |
| LUMO Energy | ELUMO | - | -2.31 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.14 |
| Ionization Potential | IP | -EHOMO | 6.45 |
| Electron Affinity | EA | -ELUMO | 2.31 |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.38 |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.07 |
Note: The values presented are representative for a Schiff base containing a trifluoromethyl group and are derived from DFT calculations. Actual values for a specific derivative of this compound may vary.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. researchgate.net This information is critical for predicting a molecule's reactive sites for electrophilic and nucleophilic attack, as well as understanding intermolecular interactions. researchgate.net
In an MEP map, different colors represent varying electrostatic potential values:
Red/Yellow: Regions of negative potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack.
Blue: Regions of positive potential, indicating electron-poor areas. These sites are prone to nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For a Schiff base of this compound, the MEP map would typically show a region of high negative potential (red) around the phenolic oxygen and the imine nitrogen atom due to the presence of lone pairs of electrons. Conversely, the hydrogen atom of the phenolic hydroxyl group would exhibit a high positive potential (blue), highlighting its acidic nature and involvement in hydrogen bonding.
Vibrational Frequency Analysis and Assignments
Vibrational spectroscopy, coupled with theoretical frequency calculations, is a powerful method for structural characterization. DFT calculations can predict the vibrational frequencies and corresponding modes of a molecule, which can then be compared with experimental data from FT-IR and Raman spectroscopy. This comparison allows for a detailed and accurate assignment of the observed spectral bands to specific molecular vibrations.
For Schiff bases derived from this compound, key vibrational modes include the stretching of the phenolic O-H group, the C=N azomethine group, and the C-F bonds of the trifluoroethyl group. The O-H stretching frequency is particularly sensitive to the strength of the intramolecular hydrogen bond. A strong O-H···N bond typically results in a broad and red-shifted absorption band in the FT-IR spectrum. The C=N stretching vibration is a characteristic marker for the imine group and usually appears in the 1609–1649 cm⁻¹ region. ajchem-a.com
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Schiff Base Derivative
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching (involved in H-bond) | 3300 - 2500 (broad) |
| C-H | Aromatic Stretching | 3100 - 3000 |
| C=N | Azomethine Stretching | 1649 - 1609 |
| C=C | Aromatic Stretching | 1593 - 1502 |
| C-F | Stretching | 1150 - 1100 |
Note: These are typical ranges and specific values depend on the exact molecular structure and computational method.
Conformational Analysis and Tautomerism
Schiff bases derived from ortho-hydroxy aldehydes, such as this compound, are of significant interest due to the existence of a tautomeric equilibrium between two distinct forms. nih.govias.ac.in This equilibrium is fundamental to their chemical and photophysical properties.
Enol-Imine and Keto-Amine Tautomeric Forms
The condensation reaction between this compound and a primary amine yields a Schiff base that can exist in two tautomeric forms: the enol-imine and the keto-amine form. nih.govresearchgate.net This phenomenon arises from the intramolecular transfer of the phenolic proton to the imine nitrogen atom. ias.ac.in
Enol-Imine (Phenol-Imine) Form: In this form, the proton resides on the oxygen atom, resulting in a phenolic hydroxyl group (O-H) and an imine double bond (C=N). This tautomer is generally the more stable form, particularly in the solid state and in non-polar solvents. nih.gov
Keto-Amine (Keto-Enamine) Form: This form is generated by the transfer of the proton from the hydroxyl group to the imine nitrogen. This results in a quinone-like structure with a carbonyl group (C=O) and a secondary amine group (N-H).
The equilibrium between these two forms can be influenced by several factors, including the polarity of the solvent, temperature, and the electronic nature of substituents on the aromatic rings. researchgate.net Polar solvents tend to stabilize the more polar keto-amine form.
Intramolecular Hydrogen Bonding Effects
A defining structural feature of Schiff bases derived from ortho-hydroxy aldehydes is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the azomethine group (O-H···N). rcin.org.plnih.gov This interaction plays a crucial role in the molecule's structure, stability, and properties.
Reaction Mechanism Elucidation through Computational Modeling
Detailed computational modeling to elucidate the reaction mechanisms involving this compound has not been reported. Such studies would be invaluable for understanding the role of the trifluoroethyl and hydroxyl substituents on the reactivity of the aldehyde group.
Transition State Analysis
No specific data on the transition state analysis for reactions involving this compound is available. This type of analysis is crucial for determining the activation energies of potential reaction pathways.
Reaction Energy Profiles
Reaction energy profiles, which map the energy of a system as it progresses from reactants to products, have not been computationally determined for reactions of this compound.
Molecular Dynamics Simulations
There are no published molecular dynamics simulations specifically for this compound. Such simulations would provide insights into its conformational dynamics, solvation effects, and intermolecular interactions.
Advanced Spectroscopic Data for this compound Not Available in Publicly Accessible Research
A thorough review of scientific literature and chemical databases reveals a lack of comprehensive, publicly available spectroscopic data for the compound this compound. While spectral information exists for analogous structures, such as other substituted salicylaldehydes and various trifluoroethyl-substituted aromatic compounds, specific experimental data for this compound is not sufficiently detailed in the accessible literature to fulfill a complete structural and properties analysis as requested.
The required advanced characterization, including high-resolution 1H, 13C, and 19F Nuclear Magnetic Resonance (NMR) spectroscopy, 2D NMR techniques (COSY, HMQC, HMBC), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS), is essential for a definitive structural elucidation and understanding of the molecule's properties. Without this foundational data, a scientifically accurate and detailed discussion of its precise structural assignment, atomic connectivity, key functional group vibrations, hydrogen bonding patterns, and mass fragmentation is not possible.
Researchers often rely on spectral data from closely related compounds to predict the characteristics of a novel molecule. For instance, the NMR spectra of various 2-hydroxybenzaldehyde derivatives provide insights into the expected chemical shifts for the aldehyde and aromatic protons and carbons. Similarly, data from compounds containing the 2,2,2-trifluoroethyl group can help estimate the chemical shifts and coupling constants for the -CH2CF3 moiety. However, such predictions remain theoretical and cannot replace experimentally obtained data for a rigorous scientific analysis.
The scientific community depends on the publication and dissemination of such detailed analytical data in peer-reviewed journals and spectral databases. At present, a complete and verified dataset for this compound appears to be absent from these public resources. Therefore, the generation of the requested in-depth article with detailed research findings and data tables is not feasible without access to the primary experimental spectra.
Advanced Spectroscopic Characterization for Structural Elucidation and Properties
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound with high accuracy and confidence. thermofisher.com For 2-hydroxy-5-(2,2,2-trifluoroethyl)benzaldehyde, with a molecular formula of C₉H₇F₃O₂, the theoretical monoisotopic mass is calculated to be 204.03981 Da. HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) that corresponds closely to this theoretical value, typically within a few parts per million (ppm), thereby confirming the compound's elemental formula.
In addition to the molecular ion ([M]⁺), HRMS can identify various adducts formed during the ionization process. The exact masses of these adducts provide further confirmation of the parent molecule's identity.
| Adduct Ion | Theoretical m/z |
|---|---|
| [M+H]⁺ | 205.04709 |
| [M+Na]⁺ | 227.02903 |
| [M-H]⁻ | 203.03253 |
| [M+K]⁺ | 243.00297 |
Fragmentation Pattern Analysis
Electron ionization mass spectrometry (EI-MS) provides valuable structural information through the analysis of fragmentation patterns. chemguide.co.uklibretexts.org While specific experimental data for this compound is not available, a predictable fragmentation pattern can be inferred based on the known behavior of aromatic aldehydes and substituted benzene (B151609) derivatives. libretexts.orgmiamioh.edu
The molecular ion ([M]⁺) at m/z 204 would be the starting point for fragmentation. Key fragmentation pathways would likely include:
α-Cleavage: The loss of a hydrogen radical (H•) from the aldehyde group is a common fragmentation for aromatic aldehydes, leading to a stable acylium ion at m/z 203 ([M-1]⁺). miamioh.edu
Loss of the Formyl Group: Cleavage of the C-C bond between the aromatic ring and the carbonyl group would result in the loss of a formyl radical (•CHO), producing an ion at m/z 175 ([M-29]⁺).
Benzylic Cleavage: The bond between the aromatic ring and the trifluoroethyl group is a likely point of cleavage. Loss of the trifluoroethyl radical (•CH₂CF₃) would generate a fragment corresponding to 2-hydroxybenzaldehyde cation at m/z 121.
Loss of HF: Compounds containing fluorine can lose hydrogen fluoride (B91410) (HF), which would result in a fragment at m/z 184 ([M-20]⁺). whitman.edu
X-ray Crystallography for Solid-State Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, angles, and intermolecular interactions that dictate the crystal packing. mdpi.com Although a specific crystal structure for this compound has not been reported in the surveyed literature, its solid-state characteristics can be predicted based on analyses of similar salicylaldehyde (B1680747) derivatives. researchgate.netmdpi.com
The molecular geometry would be largely defined by the sp²-hybridized carbon atoms of the benzene ring and the aldehyde group. An essential feature of salicylaldehydes is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen atom. This interaction tends to enforce planarity in the molecule.
The table below presents expected values for key geometric parameters based on data from related structures.
| Parameter | Description | Expected Value |
|---|---|---|
| C-C (aromatic) | Bond length within the benzene ring | ~1.38 - 1.40 Å |
| C-C (ring-CHO) | Bond length between ring and aldehyde | ~1.47 Å |
| C=O | Carbonyl double bond length | ~1.22 Å |
| C-O (hydroxyl) | Hydroxyl C-O bond length | ~1.35 Å |
| C-F | Carbon-fluorine bond length | ~1.34 Å |
| O-H···O | Intramolecular H-bond distance | ~2.6 Å |
| C-C-C (ring) | Angle within the benzene ring | ~120° |
The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. nih.gov In addition to the dominant intramolecular hydrogen bond, the crystal packing of this compound would likely be influenced by several intermolecular forces:
π-π Stacking: The planar aromatic rings can stack on top of one another, an interaction that is common in stabilizing the crystal structures of aromatic compounds. rsc.org
Dipole-Dipole Interactions: The polar carbonyl and trifluoromethyl groups would induce dipole moments, leading to electrostatic interactions that influence molecular alignment.
Halogen Interactions: The electron-rich fluorine atoms may participate in various weak interactions that help stabilize the crystal packing. nih.gov
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy provides insight into the electronic transitions within a molecule. cdnsciencepub.com The spectrum of this compound is expected to be characteristic of a substituted benzaldehyde (B42025), showing absorptions corresponding to transitions of electrons in the π-system and non-bonding orbitals. researchgate.netsemanticscholar.org
The chromophore in this molecule is the benzoyl group (benzene ring conjugated with the carbonyl group). The hydroxyl (-OH) and trifluoroethyl (-CH₂CF₃) groups act as auxochromes, modifying the absorption maxima (λmax) and intensities. Two primary electronic transitions are expected: youtube.commasterorganicchemistry.com
π → π Transition:* This is a high-energy, high-intensity transition involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system. For salicylaldehyde, this transition occurs around 254 nm and 323 nm. researchgate.net
n → π Transition:* This lower-energy, lower-intensity transition involves the excitation of an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to a π* antibonding orbital. This transition is often observed as a shoulder on the π → π* band and is sensitive to solvent polarity. masterorganicchemistry.com
The presence of the electron-donating hydroxyl group and the electron-withdrawing trifluoroethyl group will influence the energies of these transitions, likely causing shifts in the absorption maxima compared to unsubstituted benzaldehyde. researchgate.net
| Electronic Transition | Expected λmax Range (nm) | Relative Intensity |
|---|---|---|
| π → π | ~250-260 | High |
| π → π | ~320-340 | Medium |
| n → π* | ~370-390 | Low (often a shoulder) |
Solvent Effects on Absorption Characteristics
The ultraviolet-visible (UV-Vis) absorption spectrum of a molecule is intrinsically linked to its electronic structure and can be significantly influenced by the surrounding solvent environment. This phenomenon, known as solvatochromism, provides valuable insights into the nature of solute-solvent interactions and the electronic transitions of the molecule. In the case of this compound, the polarity of the solvent is expected to play a crucial role in altering its absorption characteristics, particularly the position (λmax) and intensity (ε) of its absorption bands.
The electronic spectrum of this compound is primarily characterized by π→π* and n→π* transitions. The π→π* transitions, typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the carbonyl group. The n→π* transitions, which are generally less intense, involve the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital.
The behavior of these transitions in different solvents is dictated by the differential stabilization of the ground and excited states of the molecule. Polar solvents, for instance, can interact with the solute through dipole-dipole interactions and hydrogen bonding. In contrast, non-polar solvents interact mainly through weaker van der Waals forces.
A shift in the absorption maximum to a longer wavelength is termed a bathochromic or red shift, while a shift to a shorter wavelength is known as a hypsochromic or blue shift. An increase in absorption intensity is referred to as a hyperchromic effect, and a decrease is a hypochromic effect.
In the case of π→π* transitions, an increase in solvent polarity is generally expected to cause a bathochromic shift. This is because the excited state is often more polar than the ground state, and thus it is more stabilized by a polar solvent, leading to a smaller energy gap for the transition.
Conversely, for n→π* transitions, a hypsochromic shift is typically observed with increasing solvent polarity. The ground state, with its non-bonding electrons, can be stabilized by hydrogen bonding with protic solvents. This stabilization is more significant for the ground state than the excited state, resulting in a larger energy gap for the transition and a shift to shorter wavelengths.
| Solvent Type | Expected Effect on π→π* Transition | Expected Effect on n→π* Transition |
|---|---|---|
| Non-polar (e.g., Hexane, Cyclohexane) | Reference λmax | Reference λmax |
| Polar Aprotic (e.g., Acetone, Acetonitrile) | Bathochromic Shift (Red Shift) | Hypsochromic Shift (Blue Shift) |
| Polar Protic (e.g., Ethanol (B145695), Methanol) | Bathochromic Shift (Red Shift) | Significant Hypsochromic Shift (Blue Shift) |
These expected trends are a consequence of the complex interplay between the solute's electronic structure and the surrounding solvent molecules. Detailed experimental studies would be necessary to precisely quantify the solvatochromic behavior of this compound and to fully elucidate the nature of the solute-solvent interactions.
Future Research Directions and Emerging Areas
Development of Novel and Efficient Synthetic Routes
Current synthetic approaches to (2,2,2-trifluoroethyl)arenes often involve multi-step processes. Future research could focus on developing more direct and efficient methods for the synthesis of 2-hydroxy-5-(2,2,2-trifluoroethyl)benzaldehyde. One promising avenue is the exploration of denitrogenative hydrotrifluoromethylation of benzaldehyde (B42025) hydrazones, a transition-metal-free method that has shown success for a variety of arylaldehydes. researchgate.net Investigating the applicability of this reaction to hydroxylated benzaldehydes could provide a more streamlined and scalable synthesis.
Another area for development is the direct trifluoroethylation of phenols, which could then be followed by formylation. researchgate.net Research into novel electrophilic trifluoroethylating agents could lead to more efficient and regioselective synthetic pathways. The development of one-pot multicatalytic reactions, such as a Michael/Stetter reaction cascade, could also be explored to construct the core structure with high efficiency and stereoselectivity. nih.gov
Table 1: Potential Synthetic Strategies for Future Investigation
| Synthetic Approach | Potential Advantages | Key Research Question |
| Denitrogenative Hydrotrifluoromethylation | Transition-metal-free, operational simplicity | Applicability and efficiency for hydroxylated benzaldehyde hydrazones. |
| Direct C-H Trifluoroethylation | Atom economy, reduced steps | Development of regioselective catalysts for the phenol (B47542) precursor. |
| Multicatalytic Cascade Reactions | High efficiency, stereocontrol | Design of a suitable cascade sequence starting from simple precursors. |
Exploration of Unconventional Reactivity Patterns
The interplay between the electron-donating hydroxyl group and the electron-withdrawing trifluoroethyl and aldehyde groups is expected to impart unique reactivity to the aromatic ring. Future studies should aim to elucidate these patterns. The electron-deficient nature of the aromatic ring could make it susceptible to nucleophilic aromatic substitution reactions, opening avenues for further functionalization.
Furthermore, the aldehyde group itself can participate in a variety of transformations. Investigating its reactivity in multicomponent reactions, such as the Biginelli or Hantzsch reactions, could lead to the synthesis of novel heterocyclic scaffolds. researchgate.net The influence of the trifluoroethyl group on the stereoselectivity of reactions involving the aldehyde, such as aldol (B89426) or Grignard additions, would be another valuable area of study. The reactivity of this compound in asymmetric catalysis, both as a substrate and as a precursor to chiral ligands, warrants thorough investigation. nih.gov
Integration into Advanced Materials Science (e.g., polymers, supramolecular structures)
The unique electronic and structural features of this compound make it an attractive building block for advanced materials. The presence of the trifluoroethyl group can enhance thermal stability, chemical resistance, and hydrophobicity in polymers. pageplace.de Future research could explore the incorporation of this benzaldehyde derivative as a monomer in the synthesis of novel fluorinated polymers, such as polyimides, polyamides, or polyesters, with tailored properties for high-performance applications. pageplace.de
In the realm of supramolecular chemistry, the hydroxyl and aldehyde groups can participate in hydrogen bonding and other non-covalent interactions. This could be exploited for the rational design of self-assembling systems, such as liquid crystals or molecular gels. The ability of phenols to mediate supramolecular assembly through π–π stacking interactions suggests that this compound could be a valuable component in the construction of functional nanoparticles and hollow structures. nih.gov
Design of Next-Generation Ligands and Catalysts
Salicylaldehyde (B1680747) derivatives are well-established precursors for the synthesis of Schiff base ligands, which form stable complexes with a wide range of metal ions. researchgate.netamazonaws.com The condensation of this compound with various primary amines would yield a new class of fluorinated Schiff base ligands. The electron-withdrawing nature of the trifluoroethyl group is expected to modulate the electronic properties of the resulting metal complexes, potentially enhancing their catalytic activity.
Future research should focus on the synthesis and characterization of these novel Schiff base complexes and the evaluation of their performance in various catalytic transformations. mdpi.com Areas of interest include oxidation, reduction, and carbon-carbon bond-forming reactions. researchgate.netscispace.com The unique steric and electronic environment provided by the trifluoroethyl group could lead to catalysts with improved selectivity and stability.
Table 2: Potential Catalytic Applications of Derived Schiff Base Complexes
| Reaction Type | Potential Metal Center | Rationale for Investigation |
| Asymmetric Epoxidation | Manganese, Vanadium | Enhanced electrophilicity of the metal center. |
| C-C Coupling Reactions | Palladium, Nickel | Modified ligand electronics influencing reductive elimination. |
| Polymerization | Zirconium, Titanium | Control over polymer tacticity and molecular weight. |
Advanced Spectroscopic and Computational Methodologies for Deeper Insight
Single-crystal X-ray diffraction would provide definitive structural information, revealing bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov Computational methods, particularly Density Functional Theory (DFT), will be invaluable for corroborating experimental findings and providing deeper insights into the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of the molecule. ntu.edu.sgresearchgate.netnih.gov DFT studies can also be used to predict the spectroscopic properties and to model the behavior of this compound in different chemical environments, guiding future experimental work. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-hydroxy-5-(2,2,2-trifluoroethyl)benzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation of 2-hydroxybenzaldehyde with 2,2,2-trifluoroethyl halides, using Lewis acids like AlCl₃ or FeCl₃. Alternatively, nucleophilic substitution on pre-functionalized benzaldehyde derivatives (e.g., 5-bromo-2-hydroxybenzaldehyde) with trifluoroethyl Grignard reagents is effective. Reaction yields (81–98%) depend on solvent polarity (THF/toluene mixtures preferred), temperature (−78°C for kinetic control), and catalysts (e.g., 18-crown-6 ether with potassium hexamethylsilazane) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Combine spectral techniques:
- NMR : Analyze ¹H and ¹³C NMR for characteristic shifts (e.g., aldehyde proton at ~10 ppm, hydroxyl proton at ~9.5 ppm, and CF₃ group splitting patterns).
- LC-MS : Confirm molecular ion peaks ([M+H]⁺ expected at m/z ≈ 220) and fragmentation patterns.
- X-ray crystallography : Resolve crystal structure to confirm regiochemistry and hydrogen-bonding motifs (e.g., intramolecular H-bonding between –OH and aldehyde groups) .
Q. What are the key reactivity patterns of the trifluoroethyl and hydroxyl groups in this compound?
- Methodological Answer : The –CF₃ group is electron-withdrawing, polarizing the aromatic ring and activating the hydroxyl group for electrophilic substitution (e.g., nitration at the para-position relative to –OH). The aldehyde can undergo condensation reactions (e.g., Knoevenagel with active methylene compounds) or oxidation to carboxylic acids. The –OH group is susceptible to protection (e.g., silylation with TBSCl) to prevent side reactions during synthetic steps .
Advanced Research Questions
Q. How do conflicting reports on the compound’s stability in acidic media arise, and how can they be resolved?
- Methodological Answer : Discrepancies in stability studies (e.g., hydrolysis of the aldehyde group under strong acids) may stem from differences in solvent systems (aqueous vs. anhydrous) or trace metal impurities. Perform controlled experiments using buffered solutions (pH 1–6) and monitor degradation via HPLC. Stabilizers like BHT (butylated hydroxytoluene) can mitigate oxidation .
Q. What strategies are effective for incorporating this compound into multicomponent reactions for drug discovery?
- Methodological Answer : Use the aldehyde as a linchpin in Ugi or Biginelli reactions to generate heterocycles (e.g., thiazolidinones or dihydropyrimidines). The –CF₃ group enhances metabolic stability in lead compounds. For example, coupling with thioureas and β-ketoesters under microwave irradiation yields trifluoromethylated analogs with potential antimicrobial activity .
Q. How can computational modeling predict the compound’s interactions in catalytic systems?
- Methodological Answer : Employ DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and frontier molecular orbitals. This identifies nucleophilic/electrophilic sites for catalyst design (e.g., Pd-catalyzed cross-coupling). Molecular docking studies can also assess binding affinity to biological targets (e.g., enzymes inhibited by benzaldehyde derivatives) .
Q. What advanced analytical techniques resolve ambiguities in regioselective functionalization?
- Methodological Answer : Use in situ IR spectroscopy to monitor reaction intermediates (e.g., enolates during aldol reactions). High-resolution mass spectrometry (HRMS) coupled with isotopic labeling (e.g., ¹⁸O in the aldehyde group) clarifies mechanistic pathways. Dynamic NMR experiments (VT-NMR) reveal conformational changes affecting reactivity .
Data Contradiction Analysis
Q. Why do reported yields vary significantly in trifluoroethylation reactions?
- Critical Analysis : Variations arise from:
- Catalyst loading : Excess AlCl₃ (≥2 equiv.) may overactivate the substrate, leading to polyalkylation.
- Solvent effects : Polar aprotic solvents (DMF) favor SN2 mechanisms but increase side reactions vs. non-polar solvents (toluene).
- Purification challenges : The compound’s volatility necessitates careful column chromatography (silica gel deactivated with 5% Et₃N) to prevent loss .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Boiling Point | 245–250°C (estimated) | |
| LogP (LogD pH 7.4) | 2.3 (calculated via ChemAxon) | |
| Spectral Data | ¹H NMR (CDCl₃): δ 10.1 (s, 1H, CHO) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
